2-(PIPERIDIN-1-YL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE
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Overview
Description
2-(PIPERIDIN-1-YL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE is a synthetic organic compound that belongs to the class of phenothiazines. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PIPERIDIN-1-YL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic substitution using reagents like trifluoromethyl iodide.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, especially at the piperidine and phenothiazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides for nucleophilic substitution and halogens for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it may be used to study the interactions of phenothiazine derivatives with biological targets.
Medicine
Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic and antiemetic effects
Industry
In the industrial sector, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(PIPERIDIN-1-YL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE would depend on its specific interactions with molecular targets. Phenothiazine derivatives typically exert their effects by interacting with neurotransmitter receptors, enzymes, or ion channels. The trifluoromethyl group may enhance the compound’s lipophilicity and ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Fluphenazine: Used in the treatment of schizophrenia.
Uniqueness
2-(PIPERIDIN-1-YL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE is unique due to the presence of the trifluoromethyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C20H19F3N2OS |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-piperidin-1-yl-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |
InChI |
InChI=1S/C20H19F3N2OS/c21-20(22,23)14-8-9-18-16(12-14)25(15-6-2-3-7-17(15)27-18)19(26)13-24-10-4-1-5-11-24/h2-3,6-9,12H,1,4-5,10-11,13H2 |
InChI Key |
QXGFWXTXJVMYCN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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